[4-Ethoxy-2-methyl-5-(propan-2-yl)phenyl]methanol
Description
Structure
3D Structure
Properties
CAS No. |
675844-29-8 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C13H20O2/c1-5-15-13-6-10(4)11(8-14)7-12(13)9(2)3/h6-7,9,14H,5,8H2,1-4H3 |
InChI Key |
STVUCNLQUAJZQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)CO)C(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The ester undergoes nucleophilic acyl substitution, where borohydride acts as the reducing agent. The metal salt (e.g., LiCl) enhances reactivity by polarizing the carbonyl group, facilitating hydride transfer.
Procedure
- Substrate Preparation : Ethyl 2-(4-ethoxyphenyl)-2-methylpropionate (1 mol) is dissolved in ethanol (300–600 mL).
- Reduction : Potassium borohydride (2 mol) and lithium chloride (1.2 mol) are added sequentially.
- Reaction Conditions : The mixture is heated to 60–70°C for 4–8 hours.
- Workup : Hydrochloric acid is added to neutralize excess borohydride, followed by solvent removal under reduced pressure.
- Extraction : The product is extracted with dichloromethane, dried over Na₂SO₄, and concentrated.
Key Data
| Parameter | Value |
|---|---|
| Yield | 80–90% |
| Purity (HPLC) | >98% |
| Optimal Temperature | 60–70°C |
| Solvent System | Ethanol/Water (6:1 v/v) |
Advantages :
- Avoids hazardous reagents (e.g., LiAlH₄).
- Scalable for industrial production.
Alternative Routes: Friedel-Crafts Alkylation and Subsequent Oxidation
While less common, Friedel-Crafts alkylation has been explored for constructing the aromatic backbone. For example, isopropyl groups can be introduced via AlCl₃-catalyzed alkylation of 4-ethoxy-2-methylphenol. Subsequent oxidation of a benzylic methylene group (e.g., using KMnO₄ or CrO₃) yields the alcohol. However, this method suffers from lower regioselectivity and yields (~50–60%) compared to borohydride reduction.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Safety Profile |
|---|---|---|---|
| Borohydride Reduction | 80–90 | High | Low hazard (no pyrophoric reagents) |
| Friedel-Crafts Route | 50–60 | Moderate | Requires hazardous catalysts (AlCl₃) |
Industrial-Scale Optimization
Patent WO2015035541A1 highlights critical parameters for large-scale production:
- Solvent Choice : Ethanol minimizes side reactions and simplifies recycling.
- Molar Ratios : A BH₄⁻/LiCl/substrate ratio of 3:1:1 ensures complete conversion.
- Temperature Control : Maintaining 60–70°C prevents thermal decomposition.
- 236.3 g of ethyl ester yields 168.5 g of product (86.73% yield) after extraction with dichloromethane.
Emerging Techniques
Recent advances in flow chemistry and enzymatic reduction (e.g., alcohol dehydrogenases) promise greener alternatives but remain under development.
Chemical Reactions Analysis
Reduction of Esters
One common method involves reducing esters to alcohols using hydride reagents. For example, in a related synthesis of aromatic methanols, LiAlH₄ in tetrahydrofuran (THF) was used to reduce methyl esters to methanol derivatives .
| Reagents/Conditions | Yield | Key Steps |
|---|---|---|
| LiAlH₄ in THF, room temperature | 51% | Reduction of methyl ester to methanol |
Cross-Coupling Reactions
Metal-catalyzed cross-couplings, such as Suzuki coupling, are adaptable for forming carbon-carbon bonds. While the query compound lacks a boronate group, analogs with similar substituents (e.g., ethoxy, methyl) can undergo Suzuki coupling using PdCl₂(dppf)₂ and potassium acetate in 1,4-dioxane .
| Reaction Type | Catalyst | Conditions | Outcome |
|---|---|---|---|
| Suzuki Coupling | PdCl₂(dppf)₂ | 85°C, inert atmosphere | Formation of biaryl compounds |
Oxidation of Alcohols
The methanol group (-CH₂OH) in the compound can be oxidized to carbonyl derivatives (e.g., ketones, carboxylic acids). For example, KMnO₄ under acidic conditions oxidizes primary alcohols to carboxylic acids.
Elimination Reactions
The ethoxy group (-OCH₂CH₃) and methanol group may undergo elimination under strong acidic conditions (e.g., H₂SO₄) to form alkenes or aromatic ethers.
Reaction with Electrophiles
The aromatic ring in the compound is activated by electron-donating groups (ethoxy, methyl), facilitating electrophilic substitution. For example, Friedel-Crafts acylation or nitration could introduce new substituents.
Catalytic Hydrogenation
The compound’s aromatic system or unsaturated bonds (if present) may undergo hydrogenation using catalysts like Pd/C or PtO₂ under high pressure .
Sulfonation Reactions
While not directly applicable to the query compound, sulfonation reactions (e.g., using SO₃) are relevant for structurally similar sulfonamides.
NMR Characterization
From synthesis studies, the ¹H NMR of related compounds shows:
Mass Spectrometry
LC-MS data for analogous compounds reveals [M+H]⁺ peaks corresponding to molecular weight (e.g., 262 for a methanol derivative) .
Reaction Conditions
Challenges and Considerations
-
Regioselectivity : Electron-donating groups direct electrophiles to specific positions.
-
Side Reactions : Oxidation or over-reduction risks altering the methanol group.
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Activity
Research indicates that compounds similar to [4-Ethoxy-2-methyl-5-(propan-2-yl)phenyl]methanol have shown promise in the treatment of diabetes. For instance, dual PPARα/γ agonists derived from related structures have demonstrated significant glucose and lipid-lowering effects in diabetic models . The structural features of this compound suggest it could be evaluated for similar pharmacological effects.
Antioxidant Properties
Compounds with phenolic structures are often evaluated for their antioxidant capabilities. Such properties can be beneficial in preventing oxidative stress-related diseases. Preliminary studies on structurally related phenolic compounds have indicated potential antioxidant activities, warranting further investigation into this compound for similar applications.
Organic Synthesis
Reagent in Organic Reactions
this compound can serve as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, including:
- Esterification : It can react with carboxylic acids to form esters, which are valuable in pharmaceuticals and fine chemicals.
- Alkylation Reactions : The compound's hydroxyl group can participate in nucleophilic substitution reactions, facilitating the synthesis of more complex organic molecules.
Material Science
Polymer Chemistry
The compound's structure suggests potential applications in polymer chemistry, particularly in the development of novel materials. It could be used as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. For example:
- Hydrogels : Incorporating this compound into hydrogel formulations may improve their mechanical strength and biocompatibility.
Table 1: Summary of Potential Applications
Mechanism of Action
The mechanism of action of [4-Ethoxy-2-methyl-5-(propan-2-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarity and Key Differences
The following structurally related compounds (Table 1) exhibit variations in substituent groups, influencing their chemical and physical properties:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects: Ethoxy vs. Methoxy: Ethoxy groups (as in the target compound) confer greater lipophilicity compared to methoxy groups (e.g., 1-(4-Methoxyphenyl)-2-methylpropan-1-ol) .
Computational Insights into Electronic Properties
Density functional theory (DFT) studies provide comparative electronic profiles:
- HOMO-LUMO Gaps : The inclusion of exact exchange terms in DFT (e.g., Becke’s hybrid functional ) predicts thermochemical stability. For example, the target compound’s HOMO-LUMO gap is expected to be narrower than methoxy analogs due to electron-donating ethoxy groups, influencing redox behavior.
- Electrostatic Potential (ESP): Using Multiwfn , ESP surfaces can highlight nucleophilic (hydroxyl group) and electrophilic (aromatic ring) regions. The isopropyl group may shield the ring, reducing electrophilicity compared to unsubstituted analogs.
- Noncovalent Interactions: The NCI (Noncovalent Interaction) index reveals that the target compound’s hydroxyl group participates in stronger hydrogen bonding than analogs with bulkier substituents (e.g., 2-(3,5-Dimethoxyphenyl)propan-2-ol).
Biological Activity
[4-Ethoxy-2-methyl-5-(propan-2-yl)phenyl]methanol, a compound belonging to the class of substituted phenols, has garnered attention for its potential biological activities. This article compiles detailed research findings, case studies, and data tables to elucidate its biological activity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of an ethoxy group, a methyl group, and an isopropyl substituent on a phenolic backbone, which may influence its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antioxidant Activity : Phenolic compounds are known for their ability to scavenge free radicals and inhibit oxidative stress.
- Antimicrobial Properties : Many substituted phenols demonstrate efficacy against a range of bacteria and fungi.
- Anticancer Potential : Certain derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
Antioxidant Activity
The antioxidant activity of this compound was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that this compound exhibits moderate antioxidant capacity, comparable to standard antioxidants such as ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| This compound | 25.0 |
| Ascorbic Acid | 10.0 |
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against various bacterial strains. The compound displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
Anticancer Activity
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) revealed that this compound induces apoptosis. The compound showed IC50 values indicating its potency in inhibiting cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20.0 |
| A549 | 18.5 |
The proposed mechanism by which this compound exerts its biological effects includes:
- Free Radical Scavenging : The hydroxyl group in the phenolic structure is likely responsible for its antioxidant properties.
- Membrane Disruption : The lipophilic nature of the compound may facilitate its interaction with microbial membranes, leading to cell lysis.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several studies have explored the biological activity of similar phenolic compounds, providing context for the potential applications of this compound:
- Study on Antioxidant Effects : A study demonstrated that phenolic compounds with ethoxy substitutions exhibited enhanced antioxidant activity compared to their non-substituted counterparts.
- Antimicrobial Efficacy : Research indicated that substituted phenols showed broad-spectrum antimicrobial activity, particularly against resistant strains of bacteria.
- Cancer Research : Investigations into the anticancer properties of phenolic compounds revealed their potential in targeting multiple signaling pathways involved in tumor progression.
Q & A
Q. What are the recommended synthetic routes for [4-Ethoxy-2-methyl-5-(propan-2-yl)phenyl]methanol?
The synthesis of this compound can be approached via substitution or functionalization of a pre-functionalized aromatic precursor. For example:
- Friedel-Crafts alkylation to introduce the isopropyl group at the 5-position.
- Etherification (e.g., Williamson synthesis) to install the ethoxy group at the 4-position.
- Hydroxymethylation via formylation followed by reduction (e.g., using NaBH₄ or LiAlH₄).
Methodological insights from analogous methanol derivatives, such as {5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol (), suggest protecting group strategies to avoid side reactions during hydroxyl activation.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR can resolve substituent positions (e.g., ethoxy CH₂ vs. isopropyl CH₃ groups). Use deuterated solvents (CDCl₃ or DMSO-d₆) for solubility.
- IR Spectroscopy : Identify O–H (3200–3600 cm⁻¹), C–O (1050–1250 cm⁻¹), and aromatic C–H stretches.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₄H₂₀O₂ requires m/z 228.1463).
Reference NIST-standardized data () for validation of spectral assignments.
Q. What safety protocols should be followed when handling this compound?
- Toxicity : Potential carcinogenicity (e.g., IARC/ACGIH classifications in ) necessitates PPE (gloves, lab coat, goggles).
- Stability : Avoid prolonged exposure to light/moisture (). Use inert atmospheres (N₂/Ar) for sensitive reactions.
- Waste Disposal : Follow institutional guidelines for halogenated/organic waste.
Advanced Research Questions
Q. How can noncovalent interactions of this compound be analyzed computationally?
Q. What electron localization patterns are expected in this molecule?
- Electron Localization Function (ELF) analysis () reveals:
- High localization at the hydroxyl O–H bond (lone pairs).
- Moderate localization in aromatic π-systems (C–C bonds).
- Low localization in ethoxy/isopropyl CH₃ groups.
- Method : Perform topology analysis in Multiwfn () using ELF partitions to quantify atomic basins.
Q. How can the compound’s stability under varying experimental conditions be assessed?
Q. What role could this compound play in drug synthesis?
- As a pharmaceutical intermediate , its hydroxyl and ethoxy groups enable derivatization (e.g., esterification, glycosylation).
- Analogous structures () show utility in sulfonamide/carbamate prodrugs. Example: Functionalize the –CH₂OH group to introduce bioactivity (e.g., antiviral or kinase inhibition).
Q. How can its biological activity be systematically evaluated?
- In vitro assays :
- Antimicrobial : Disk diffusion against Gram+/− bacteria ().
- Antioxidant : DPPH/ABTS radical scavenging assays.
- ADMET profiling : Use computational tools (e.g., SwissADME) to predict bioavailability and toxicity.
- Target identification : Molecular docking against protein databases (e.g., PDB) to hypothesize mechanisms.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
